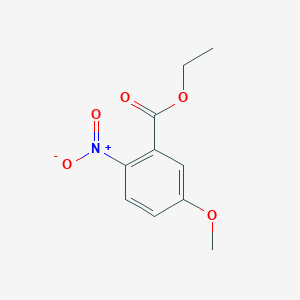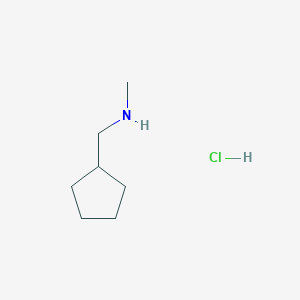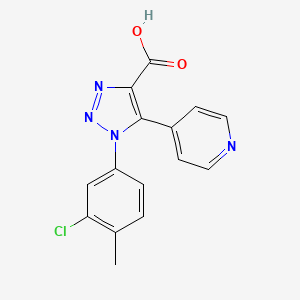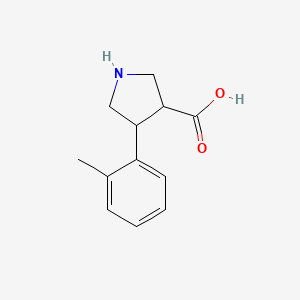![molecular formula C10H19NO5S B1454199 1-(Triisopropylsilyl)-1H-Pyrrolo[2,3-b]pyridin-5-ol CAS No. 685514-01-6](/img/structure/B1454199.png)
1-(Triisopropylsilyl)-1H-Pyrrolo[2,3-b]pyridin-5-ol
Übersicht
Beschreibung
“1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol” is a chemical compound used in scientific research . Its unique structure allows for diverse applications in fields such as organic synthesis, medicinal chemistry, and material science.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C16H26N2OSi . The InChI code for this compound is 1S/C16H26N2OSi/c1-11(2)20(12(3)4,13(5)6)18-8-7-14-9-15(19)10-17-16(14)18/h7-13,19H,1-6H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 290.48 . It is a solid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Pharmakologie: Antitumor-Aktivität
Diese Verbindung wurde als potenzieller Antitumor-Wirkstoff identifiziert. Das strukturelle Grundgerüst von Pyrrolo[2,3-b]pyridin-Derivaten ist bekannt für seine signifikanten pharmakologischen Aktivitäten, einschließlich Antitumor-Eigenschaften . Forscher haben neuartige Thiazolo[4,5-b]pyridine synthetisiert, die strukturell verwandt sind und eine hohe Antitumor-Aktivität gezeigt haben, was darauf hindeutet, dass ähnliche Verbindungen wie 1-(Triisopropylsilyl)-1H-Pyrrolo[2,3-b]pyridin-5-ol für die Krebsbehandlung entwickelt werden könnten .
Medizinische Chemie: Wirkstoffdesign
In der medizinischen Chemie ist die Kernstruktur dieser Verbindung aufgrund ihrer Ähnlichkeit mit biologisch aktiven Purin-Bioisosteren für das Wirkstoffdesign wertvoll. Sie bietet ein Gerüst für die Modifikation der Pharmakophor-Gruppe und die Interaktion mit einer breiten Palette von Rezeptor-Zielen, was entscheidend für die Entwicklung neuer Medikamente ist .
Organische Synthese: Bausteine
Die Verbindung dient als Baustein in der organischen Synthese. Ihr Pyridin-Bestandteil ist eine bedeutende Klasse organischer Verbindungen, die häufig bei der Synthese komplexerer Moleküle verwendet wird. Die Fähigkeit, verschiedene funktionelle Gruppen einzuführen, macht sie zu einem vielseitigen Vorläufer in der synthetischen Chemie .
Wirkstoffforschung: GPR81-Rezeptor-Agonisten
Sie findet Anwendung in der Wirkstoffforschung als GPR81-Rezeptor-Agonist. Verbindungen mit diesem Grundgerüst haben nachweislich nützliche pharmakologische Eigenschaften, wie z. B. Agonisten des GPR81-Rezeptors, der an verschiedenen physiologischen Prozessen beteiligt ist .
Biochemie: Enzyminhibition
In der Biochemie werden Derivate dieser Verbindung auf ihre Enzyminhibitionseigenschaften untersucht. Sie haben das Potenzial, zelluläre Signalwege zu beeinflussen, die für die Funktion von Krebszellen, Krankheitserregern und Komponenten des Immunsystems notwendig sind .
Chemische Biologie: Molekulares Gerüst
Das molekulare Gerüst der Verbindung wird in der chemischen Biologieforschung verwendet, um biologische Prozesse zu untersuchen. Ihr Triazolopyridin-System ist ein wertvolles molekulares Gerüst, das häufig bei der Suche nach biologisch aktiven Verbindungen verwendet wird und strukturell modifiziert werden kann, um verschiedene biologische Aktivitäten zu erforschen .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used .
Wirkmechanismus
Target of Action
Similar compounds have been evaluated against human sars-cov-2 .
Mode of Action
It’s worth noting that related compounds have shown significant activity when applied post-infection, thus exhibiting a therapeutic profile .
Biochemical Pathways
Related compounds have been found to interact with the main proteins related to the sars-cov-2 virus .
Result of Action
Related compounds have shown significant reduction at the initial infection stages of sars-cov-2, thus showing prophylactic potential .
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(12)11-6-4-8(5-7-11)17(13,14)15/h8H,4-7H2,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEFFVSKOLBIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678027 | |
| Record name | 1-(tert-Butoxycarbonyl)piperidine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
685514-01-6 | |
| Record name | 1-(tert-Butoxycarbonyl)piperidine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

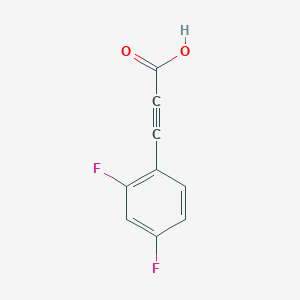
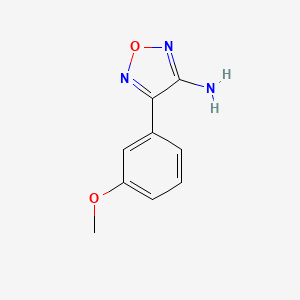

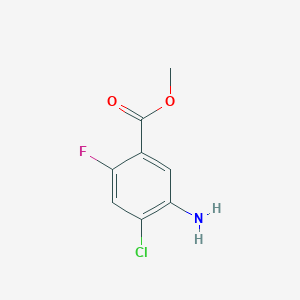

![1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B1454124.png)

![4-(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid](/img/structure/B1454128.png)
